spiro[adamantane-2,3'-morpholine] hydrochloride
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Overview
Description
Spiro[adamantane-2,3’-morpholine] hydrochloride is a chemical compound with a unique spirocyclic structure, where an adamantane moiety is fused to a morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[adamantane-2,3’-morpholine] hydrochloride typically involves the reaction of adamantane derivatives with morpholine under specific conditions. One common method includes the use of microwave-assisted multicomponent reactions, which have been shown to accelerate reaction rates and improve yields . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like trifluoroacetic acid.
Industrial Production Methods
Industrial production of spiro[adamantane-2,3’-morpholine] hydrochloride may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The process is optimized to ensure high purity and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Spiro[adamantane-2,3’-morpholine] hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be modified using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane-2,3’-morpholine-4-one, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
Spiro[adamantane-2,3’-morpholine] hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of spiro[adamantane-2,3’-morpholine] hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target molecules. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Spiro[cyclohexane-1,2’-pyrrolidine] hydrochloride
- Spiro[cyclopentane-1,2’-piperidine] hydrochloride
- Spiro[adamantane-2,3’-pyrrolidine] hydrochloride
Uniqueness
Spiro[adamantane-2,3’-morpholine] hydrochloride stands out due to its adamantane moiety, which imparts unique steric and electronic properties. This makes it particularly effective in applications requiring high stability and specific molecular interactions .
Properties
CAS No. |
2445793-36-0 |
---|---|
Molecular Formula |
C13H22ClNO |
Molecular Weight |
243.8 |
Purity |
95 |
Origin of Product |
United States |
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